5-Azaspiro[3.5]nonan-8-one HCl chemical structure and properties
5-Azaspiro[3.5]nonan-8-one HCl chemical structure and properties
An In-Depth Technical Guide to 5-Azaspiro[3.5]nonan-8-one Hydrochloride: Structure, Proposed Synthesis, and Potential Applications
Prepared by: Gemini, Senior Application Scientist
Introduction: Elucidating a Novel Scaffold
This technical guide delves into the chemical structure, properties, and potential utility of 5-Azaspiro[3.5]nonan-8-one Hydrochloride. It is important to note that this specific compound is not readily cataloged in major commercial or public chemical databases as of the latest search, suggesting its novelty or existence as a specialized research intermediate. Therefore, this document serves as both an analysis of its theoretical structure and a forward-looking guide for its potential synthesis and application, grounded in established principles of organic chemistry and medicinal science.
The core of this molecule is the azaspiro[3.5]nonane framework, a compelling structural motif in modern drug discovery. Spirocyclic systems, where two rings are joined by a single common atom, introduce three-dimensional complexity and conformational rigidity. This is highly desirable in drug design as it can lead to improved binding affinity and selectivity for biological targets. Specifically, the azaspiro[3.5]nonane scaffold, containing a four-membered azetidine ring and a six-membered cyclohexane ring, has been explored as a key component in potent enzyme inhibitors. A notable example is its incorporation into inhibitors of the SARS-CoV-2 3C-like protease, where the extended nature of this scaffold permits deeper engagement with hydrophobic pockets of the enzyme's active site.[1]
This guide will first deconstruct the molecule's IUPAC name to establish its precise chemical structure. Subsequently, we will present its predicted physicochemical properties, propose a logical synthetic pathway, outline rigorous analytical methods for its characterization, and discuss its potential applications based on the known bioactivity of related structures.
Chemical Structure and Predicted Properties
The IUPAC name "5-Azaspiro[3.5]nonan-8-one Hydrochloride" defines a unique chemical entity. Let's break down the nomenclature to visualize the structure:
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nonane : Indicates a nine-carbon aliphatic framework.
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spiro[3.5] : Defines the spirocyclic nature, consisting of a cyclobutane ring (4 carbons, but one is the spiro center, so 3+1) and a cyclohexane ring (6 carbons, but one is the spiro center, so 5+1). The numbers 3 and 5 refer to the number of carbons in each ring chain attached to the central spiro atom.
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5-Aza : A nitrogen atom replaces the carbon at the 5-position of the spirocyclic system. Standard numbering of spirocycles begins in the smaller ring adjacent to the spiro atom and proceeds around the small ring, then the spiro atom itself, and finally around the larger ring.
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8-one : A ketone functional group (C=O) is located at the 8-position.
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Hydrochloride : The molecule is supplied as a salt, with the basic nitrogen atom protonated and ionically bonded to a chloride ion (Cl⁻). This typically enhances water solubility and stability.
Based on this, the following structure is deduced:
2D Structure of 5-Azaspiro[3.5]nonan-8-one Hydrochloride
(Note: This is a representative 2D drawing. The actual molecule exists in various 3D conformations.)
Physicochemical Data Summary
The following table summarizes the calculated and predicted properties for the hydrochloride salt.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClNO | Calculated |
| Molecular Weight | 175.66 g/mol | Calculated |
| IUPAC Name | 5-azaspiro[3.5]nonan-8-one;hydrochloride | |
| CAS Number | Not Assigned | |
| Appearance | Predicted: White to off-white solid | |
| Solubility | Predicted: Soluble in water, methanol |
Proposed Synthetic Strategy
Given the absence of a commercially available source, a de novo synthesis is required. A plausible and logical approach would involve the construction of the piperidinone ring onto a pre-formed azetidine-containing spirocyclic intermediate. The causality behind this choice is rooted in the common availability of building blocks and the robustness of the chemical transformations involved.
A potential synthetic workflow is outlined below. This multi-step process is designed to be logical and achievable in a standard synthetic chemistry laboratory.
Hypothetical Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
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Step 1: Synthesis of the Michael Adduct.
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To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent like DMSO, add a catalytic amount of an organocatalyst such as L-proline.
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Cool the mixture to 0°C and add acrolein (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 24-48 hours until TLC or LC-MS analysis indicates the consumption of starting material.
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Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography to yield the intermediate adduct. The rationale for using an organocatalyst is to promote an asymmetric Michael addition, which can be crucial if stereochemistry is a factor in later applications.
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Step 2: Formation of the Azaspiro Intermediate.
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Dissolve the adduct from Step 1 in ethanol, followed by the addition of hydroxylamine hydrochloride (1.5 eq) and a base like sodium acetate.
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Stir the reaction at reflux until oxime formation is complete.
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After cooling, subject the reaction mixture to catalytic hydrogenation (H₂, 10% Pd/C) to reduce the oxime and effect a reductive amination/cyclization, thereby forming the core azaspiro[3.5]nonane ring system.
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Step 3: Ketone Installation via Dieckmann Condensation.
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This step is a conceptual alternative for ring formation. A more direct route might involve a pre-functionalized starting material. However, if a suitable diester precursor were synthesized, an intramolecular Dieckmann condensation using a strong, non-nucleophilic base like sodium hydride (NaH) would be a classic and effective method for forming the 6-membered piperidinone ring.
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Step 4: Boc Deprotection and Hydrochloride Salt Formation.
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Dissolve the Boc-protected 5-Azaspiro[3.5]nonan-8-one (from a successful ring closure) in a minimal amount of a solvent like 1,4-dioxane or methanol.
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Add a solution of hydrochloric acid in dioxane (e.g., 4M solution, 2-3 eq) dropwise at 0°C.
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Stir the mixture for 1-4 hours. The product will typically precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 5-Azaspiro[3.5]nonan-8-one hydrochloride. The salt formation is a self-validating purification step, as many organic impurities will remain in the solvent.
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Analytical Characterization and Quality Control
To ensure the identity, purity, and integrity of the synthesized compound, a battery of analytical techniques must be employed. This protocol ensures trustworthiness in the final product.
Analytical Workflow
Caption: Standard workflow for analytical characterization.
Protocol: Purity Determination by HPLC
This protocol is a self-validating system to quantify the purity of the final compound.
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System Preparation:
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Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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Rationale: A C18 column provides excellent separation for a wide range of organic molecules. The TFA acts as an ion-pairing agent, improving peak shape for the amine salt.
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Sample Preparation:
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Accurately weigh ~1 mg of 5-Azaspiro[3.5]nonan-8-one HCl and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
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Method Parameters:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection Wavelength: 210 nm (ketone chromophore).
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Gradient:
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0-2 min: 5% B
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2-15 min: 5% to 95% B
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15-18 min: 95% B
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18-20 min: 95% to 5% B
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20-25 min: 5% B (re-equilibration)
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100. A purity level of >95% is typically required for biological screening.
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Potential Applications in Drug Discovery
The true value of a novel chemical scaffold lies in its potential for biological activity. Based on existing literature for similar structures, 5-Azaspiro[3.5]nonan-8-one HCl is a promising candidate for several research areas.
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Enzyme Inhibitors: As demonstrated by its use in SARS-CoV-2 protease inhibitors, the azaspiro[3.5]nonane core is adept at fitting into enzymatic active sites.[1] The ketone at the 8-position could act as a hydrogen bond acceptor, while the nitrogen at the 5-position provides a key attachment point for further chemical elaboration to target specific enzyme sub-pockets.
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CNS Agents: Spirocyclic scaffolds are increasingly utilized in the design of agents targeting the Central Nervous System (CNS). Their rigid structures can help penetrate the blood-brain barrier and provide the specific three-dimensional orientations needed to interact with complex receptors and ion channels.
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Fragment-Based Screening: The core molecule itself is relatively small and could serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Identifying weak but efficient binding of this core to a protein target can provide a validated starting point for growing the fragment into a potent lead compound.
Safety and Handling
As a novel research chemical, 5-Azaspiro[3.5]nonan-8-one HCl must be handled with care, assuming it is a potent and potentially hazardous substance. The hydrochloride salt form implies it is an acidic and corrosive substance in aqueous solution.
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2][3]
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][5] Avoid contact with skin and eyes.[3]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[2]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC, NIH. [Link]
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Safety Data Sheet: Hydrochloric acid. Carl ROTH. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
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Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. PubMed. [Link]
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One-pot three-component synthesis of azaspirononatriene derivatives. PMC, NIH. [Link]
Sources
- 1. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
